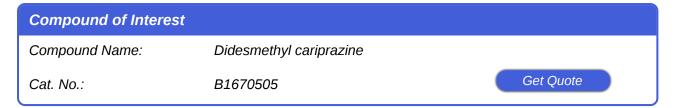


A Comparative Guide to the Pharmacokinetics of Cariprazine and Its Active Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the atypical antipsychotic cariprazine and its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). The information presented is supported by experimental data from clinical studies to aid in research and drug development.

Executive Summary

Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar I disorder. It is extensively metabolized into two pharmacologically active metabolites, DCAR and DDCAR, which contribute significantly to its overall therapeutic effect. A key feature of cariprazine's pharmacokinetic profile is the long half-life of its metabolites, particularly DDCAR, which results in a prolonged time to reach steady-state concentrations and a delayed elimination from the body. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides visual representations of the metabolic pathway and a typical pharmacokinetic study workflow.

Data Presentation: Comparative Pharmacokinetic Parameters



The following tables summarize the key pharmacokinetic parameters for cariprazine, DCAR, and DDCAR, including half-life, time to steady state (Tss), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).

Table 1: Half-Life and Time to Steady State

Analyte	Terminal Half-Life (t½)	Time to 90% of Steady State
Cariprazine	2 - 5 days[1]	~1 week[2][3]
Desmethyl-cariprazine (DCAR)	1 - 2 days	~1 week[2][3]
Didesmethyl-cariprazine (DDCAR)	1 - 3 weeks[4]	~3 weeks[2][3]

Table 2: Pharmacokinetic Parameters After Single and Multiple Doses of Cariprazine



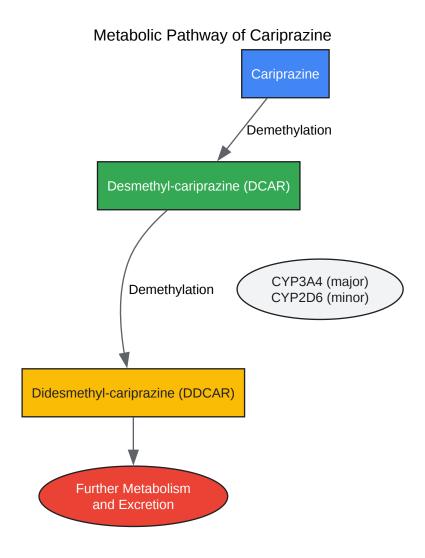
Dose	Analyte	Cmax (ng/mL)	Tmax (h)	AUC0–24h (ng·h/mL)
3 mg/day (Single Dose)	Cariprazine	7.9 ± 3.4	6.0 (4.0 - 8.0)	123 ± 52
DCAR	2.5 ± 1.0	8.0 (4.0 - 24.0)	43 ± 17	
DDCAR	1.1 ± 0.4	24.0 (8.0 - 24.0)	22 ± 8	_
3 mg/day (Steady State)	Cariprazine	27.5 ± 11.2	4.0 (0.0 - 8.0)	499 ± 204
DCAR	11.0 ± 4.5	4.0 (0.0 - 8.0)	201 ± 82	_
DDCAR	43.1 ± 18.0	4.0 (0.0 - 8.0)	884 ± 369	
6 mg/day (Single Dose)	Cariprazine	17.6 ± 7.9	4.0 (4.0 - 8.0)	275 ± 123
DCAR	4.8 ± 1.9	8.0 (4.0 - 24.0)	85 ± 34	
DDCAR	1.8 ± 0.7	24.0 (8.0 - 24.0)	37 ± 15	-
6 mg/day (Steady State)	Cariprazine	55.4 ± 24.1	4.0 (4.0 - 8.0)	1007 ± 438
DCAR	21.4 ± 8.8	4.0 (4.0 - 8.0)	389 ± 160	
DDCAR	88.6 ± 37.0	4.0 (4.0 - 8.0)	1819 ± 759	
9 mg/day (Single Dose)	Cariprazine	28.1 ± 13.0	4.0 (4.0 - 8.0)	443 ± 204
DCAR	7.2 ± 2.9	8.0 (4.0 - 24.0)	128 ± 52	
DDCAR	2.6 ± 1.0	24.0 (8.0 - 24.0)	53 ± 21	
9 mg/day (Steady State)	Cariprazine	88.1 ± 38.3	4.0 (4.0 - 8.0)	1599 ± 695
DCAR	32.8 ± 13.5	4.0 (4.0 - 8.0)	596 ± 246	
DDCAR	138.2 ± 57.2	4.0 (4.0 - 8.0)	2836 ± 1173	



Data presented as mean ± standard deviation for Cmax and AUC, and median (range) for Tmax. Data extracted from a clinical pharmacology study in patients with schizophrenia[5][6].

Metabolic Pathway of Cariprazine

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[1][4] The metabolism involves sequential demethylation to form its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[7] DCAR is formed by the demethylation of cariprazine, and DDCAR is subsequently formed by the demethylation of DCAR.[7] Both metabolites have pharmacological profiles similar to the parent drug.[7]





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Caption: Metabolic conversion of cariprazine to its active metabolites.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from population pharmacokinetic analyses of data from Phase 1, 2, and 3 clinical trials in adult patients with schizophrenia or bipolar mania.[1][7][8]

Study Design and Patient Population

- Study Types: The data were pooled from multiple studies, including single- and multiple-dose trials, as well as open-label and placebo-controlled studies.[5][9]
- Patient Population: The studies enrolled adult patients (typically 18-65 years old) diagnosed with schizophrenia or bipolar I disorder.[4][8]

Dosing and Administration

- Dosage Range: Cariprazine was administered orally once daily at doses ranging from 1.5 mg to 9 mg.[5]
- Formulation: Cariprazine was administered as immediate-release capsules.

Pharmacokinetic Sampling

- Biological Matrix: Plasma was the primary biological matrix used for the quantification of cariprazine and its metabolites.
- Sampling Schedule: Blood samples were collected at various time points, including pre-dose
 and at multiple time points post-dose, to characterize the full concentration-time profile. In
 some studies, intensive sampling was performed on the first and last days of treatment, with
 sparse sampling at other time points.[8]

Bioanalytical Methodology

 Analytical Technique: The concentrations of cariprazine, DCAR, and DDCAR in plasma were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)



methods.[2] This technique provides high sensitivity and specificity for the simultaneous quantification of the parent drug and its metabolites.

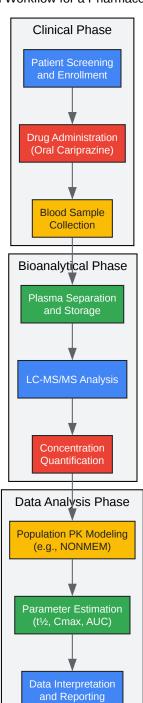
Data Analysis

- Pharmacokinetic Modeling: Population pharmacokinetic models were developed using nonlinear mixed-effects modeling software (e.g., NONMEM).[1][7] These models were used to describe the concentration-time profiles of cariprazine and its metabolites and to estimate key pharmacokinetic parameters.
- Compartmental Models: The disposition of cariprazine was typically described by a three-compartment model, while two-compartment models were used for DCAR and DDCAR.[1][7]
- Statistical Analysis: Standard statistical methods were used to summarize the pharmacokinetic parameters.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug like cariprazine.





Experimental Workflow for a Pharmacokinetic Study

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Caption: A typical workflow for a clinical pharmacokinetic study.



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